4-Fluoro-1-(4-pentenyloxy)benzene
Description
4-Fluoro-1-(4-pentenyloxy)benzene is a fluorinated aromatic ether featuring a pentenyloxy chain (-O-(CH₂)₃-CH₂-CH₂) attached to the para position of a fluorobenzene ring. Its synthesis involves the etherification of 4-fluorophenol with 5-bromo-1-pentene using catalysts like potassium carbonate supported on alumina, which improves reaction efficiency compared to traditional methods . This compound is a key intermediate in the synthesis of liquid crystalline (LC) materials, particularly divinylic mesogenic monomers, due to its reactive terminal alkene group and ability to stabilize nematic phases .
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-fluoro-4-pent-4-enoxybenzene |
InChI |
InChI=1S/C11H13FO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h2,5-8H,1,3-4,9H2 |
InChI Key |
KHTUEJZSRYPTDC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCOC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
4-(4-Pentenyloxy)benzoic Acid Derivatives
- Structure : Replaces the fluorobenzene ring with a benzoic acid group.
- Synthesis: Coupled with dihydroxy aromatic compounds (e.g., methylhydroquinone) via DCC/DMAP-mediated esterification .
- Properties : Forms nematic LC phases; methoxy-substituted derivatives exhibit smectic phases, unlike 4-fluoro-1-(4-pentenyloxy)benzene, which primarily stabilizes nematic phases .
- Applications : Used in LC polymers and elastomers due to terminal alkene reactivity .
1-Fluoro-4-(4-fluorophenoxy)benzene
- Structure : A bis(4-fluorophenyl) ether lacking the pentenyloxy chain.
- Properties : Higher thermal stability due to symmetrical fluorination and rigid ether linkage. Lacks LC behavior but is used in electronic materials for its electron-withdrawing fluorine substituents .
4-Bromo-1-fluoro-2-(phenylmethoxy)benzene
Physical and Chemical Properties
Electronic and Reactivity Profiles
- Reactivity: The terminal alkene in the pentenyloxy chain enables polymerization or functionalization, a feature absent in non-alkene analogues like bis(4-fluorophenyl) ether .
Thermal and Phase Behavior
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